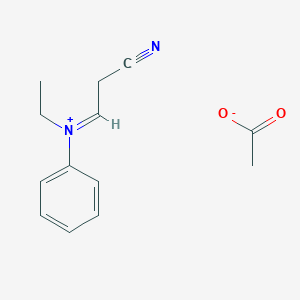

N-(2-Cyanoethyl)-N-ethylanilinium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyanoethyl)-N-ethylanilinium acetate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of aniline, featuring a cyanoethyl group and an ethyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-ethylanilinium acetate typically involves the reaction of N-(2-Cyanoethyl)-N-ethylaniline with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

N-(2-Cyanoethyl)-N-ethylaniline+Acetic Acid→N-(2-Cyanoethyl)-N-ethylanilinium acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Organic Synthesis

Intermediate in Organic Reactions

N-(2-Cyanoethyl)-N-ethylanilinium acetate serves as an important intermediate in organic syntheses. It can be utilized in the cyanoethylation of aromatic amines, which enhances the reactivity of these compounds for further transformations. The cyanoethylation process involves the reaction of aromatic amines with acrylonitrile, yielding high-purity products that can be used in the synthesis of various organic compounds, including bactericides and antioxidants .

Dye Manufacturing

This compound is particularly notable for its role in the production of azo dyes. Azo dyes are widely used in textile industries due to their vibrant colors and excellent fastness properties. This compound acts as a coupling component in the synthesis of these dyes, especially those intended for synthetic fibers like rayon and nylon. The resulting dyes exhibit good light and wash fastness, making them suitable for commercial applications .

Pharmaceutical Applications

Potential Bioactive Compounds

Research indicates that derivatives of this compound may exhibit biological activity. For instance, compounds synthesized from cyanoethylated anilines have shown promise as potential pharmaceutical agents due to their structural similarity to known bioactive molecules. The exploration of these derivatives could lead to the development of new drugs with specific therapeutic effects .

Case Study 1: Synthesis and Application of Azo Dyes

A study demonstrated the successful synthesis of azo dyes using this compound as a coupling agent. The process involved diazotization followed by coupling with this compound, resulting in dyes that were tested for their application on nylon fabrics. The dyed fabrics exhibited excellent properties such as light fastness and wash fastness, confirming the effectiveness of this compound in dye manufacturing .

Case Study 2: Organic Synthesis Optimization

In another research project, this compound was used as a starting material for synthesizing complex organic molecules through various reactions, including Biginelli and Knoevenagel condensations. The study highlighted its role as a catalyst and reagent, leading to high yields of desired products with significant bioactivity potential .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Intermediate in cyanoethylation reactions | High yield (up to 93%) |

| Dye Manufacturing | Coupling agent for azo dye production | Excellent fastness |

| Pharmaceutical Research | Potential bioactive derivatives from cyanoethylated anilines | Varies by derivative |

作用機序

The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

類似化合物との比較

- N-(2-Cyanoethyl)-N-methylaniline

- N-(2-Cyanoethyl)-N-propylaniline

- N-(2-Cyanoethyl)-N-isopropylaniline

Comparison: N-(2-Cyanoethyl)-N-ethylanilinium acetate is unique due to its specific combination of cyanoethyl and ethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

生物活性

N-(2-Cyanoethyl)-N-ethylanilinium acetate is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

This compound features a cyano group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly proteins and nucleic acids. The cyanoethyl group can act as a reactive electrophile, allowing the compound to participate in nucleophilic attack mechanisms.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Cytotoxicity : There is evidence suggesting that this compound may induce cytotoxic effects in certain cancer cell lines. This could be due to its ability to interfere with cellular signaling pathways or induce apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Cytotoxic | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Testing

In a study conducted by the USDA, this compound was tested against several bacterial strains. Results indicated a significant reduction in growth at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in agricultural applications .

Case Study 2: Neuroprotective Properties

A laboratory investigation explored the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could reduce cell death by up to 40%, highlighting their potential therapeutic applications in neurodegenerative diseases .

特性

CAS番号 |

83763-40-0 |

|---|---|

分子式 |

C13H16N2O2 |

分子量 |

232.28 g/mol |

IUPAC名 |

2-cyanoethylidene-ethyl-phenylazanium;acetate |

InChI |

InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChIキー |

XAFAHWSTQUPXDF-UHFFFAOYSA-M |

正規SMILES |

CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。